2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Units: The initial step involves the synthesis of benzimidazole units.
Formation of Disulfide Bridge: The next step involves the formation of the disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can cleave the disulfide bridge, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or alkylated benzimidazole derivatives.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the disulfide bridge and has simpler chemical properties.
2-Mercaptobenzimidazole: Contains a thiol group instead of a disulfide bridge, leading to different reactivity and applications.
Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole is unique due to its disulfide bridge, which imparts distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific interactions with biological molecules or the formation of advanced materials .
Properties
IUPAC Name |
2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)9-21-22-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKDHKXOHQXXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSSCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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